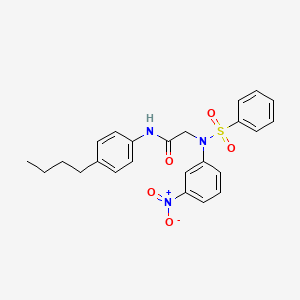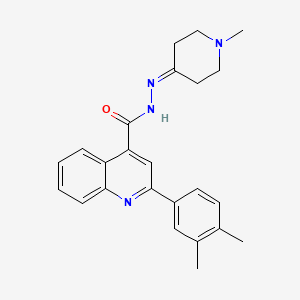![molecular formula C12H10N2O4S B4852820 3-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B4852820.png)
3-[(pyridin-3-ylamino)sulfonyl]benzoic acid
Vue d'ensemble
Description
3-[(Pyridin-3-ylamino)sulfonyl]benzoic acid, also known as P3ASB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide-based compound that has shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of 3-[(pyridin-3-ylamino)sulfonyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 3-[(pyridin-3-ylamino)sulfonyl]benzoic acid has been shown to bind to the active site of carbonic anhydrases and histone deacetylases, thereby inhibiting their activity. It has also been shown to modulate the activity of various kinases and phosphatases, which are involved in signaling pathways that regulate cell growth, differentiation, and survival.
Biochemical and Physiological Effects
3-[(pyridin-3-ylamino)sulfonyl]benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which are involved in the regulation of pH and ion transport in various tissues. 3-[(pyridin-3-ylamino)sulfonyl]benzoic acid has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and chromatin structure. Furthermore, 3-[(pyridin-3-ylamino)sulfonyl]benzoic acid has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(pyridin-3-ylamino)sulfonyl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has high stability under physiological conditions. 3-[(pyridin-3-ylamino)sulfonyl]benzoic acid has also been shown to have low toxicity and good solubility in various solvents. However, 3-[(pyridin-3-ylamino)sulfonyl]benzoic acid has some limitations for lab experiments. It is relatively expensive compared to other compounds, and it has limited availability from commercial sources. Furthermore, 3-[(pyridin-3-ylamino)sulfonyl]benzoic acid has limited selectivity for certain enzymes and signaling pathways, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of 3-[(pyridin-3-ylamino)sulfonyl]benzoic acid. One area of research is the development of more selective and potent inhibitors of carbonic anhydrases and histone deacetylases. Another area of research is the investigation of the potential applications of 3-[(pyridin-3-ylamino)sulfonyl]benzoic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Furthermore, the development of new assays and techniques for the study of 3-[(pyridin-3-ylamino)sulfonyl]benzoic acid and its targets may lead to new insights into its mechanism of action and potential applications.
Applications De Recherche Scientifique
3-[(pyridin-3-ylamino)sulfonyl]benzoic acid has been studied for its potential applications in various scientific research fields. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrases and histone deacetylases, which are involved in various physiological processes. 3-[(pyridin-3-ylamino)sulfonyl]benzoic acid has also been shown to have anticancer properties, as it induces apoptosis in cancer cells. Furthermore, 3-[(pyridin-3-ylamino)sulfonyl]benzoic acid has been studied for its potential applications in the treatment of neurodegenerative diseases, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
3-(pyridin-3-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-12(16)9-3-1-5-11(7-9)19(17,18)14-10-4-2-6-13-8-10/h1-8,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOWURQDWKQHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-3-ylamino)sulfonyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-{N-[(4-butylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4852750.png)


![methyl 3-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4852762.png)

![1-(3,5-dimethylphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4852788.png)




![3-(5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4852837.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4852850.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B4852851.png)